
2-Fluorophenyl cyclohexyl ketone
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Overview
Description
2-Fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15FO It is a ketone derivative where a fluorine atom is substituted at the ortho position of the phenyl ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl cyclohexyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Fluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl cyclohexyl ketone involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may act by inhibiting specific enzymes or modulating receptor activity, depending on its structural context.
Comparison with Similar Compounds
2-Fluorophenyl cyclohexyl ketone can be compared with other similar compounds such as:
2-Chlorophenyl cyclohexyl ketone: Similar structure but with a chlorine atom instead of fluorine.
2-Bromophenyl cyclohexyl ketone: Contains a bromine atom in place of fluorine.
2-Iodophenyl cyclohexyl ketone: Iodine atom substitution.
Uniqueness
The fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its halogenated analogs.
Biological Activity
2-Fluorophenyl cyclohexyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable candidate for further research. This article reviews the biological activity of this compound, including its mechanism of action, chemical properties, and relevant case studies.
This compound can be synthesized through various methods, typically involving the reaction of 2-fluorobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The compound exhibits several important chemical reactions:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : The ketone group can be reduced to an alcohol.
- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
These properties make it a versatile intermediate in organic synthesis and medicinal chemistry .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, which can vary based on its application. In medicinal chemistry, it is hypothesized to bind to enzymes or receptors, modulating their activity. The fluorine atom influences the compound’s electronic properties, potentially enhancing its binding affinity for target proteins .
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, analogs have been shown to inhibit key signaling pathways involved in cancer progression. In particular, studies have demonstrated that fluorinated compounds can selectively inhibit enzymes linked to tumor growth and metastasis .
Neuropharmacological Effects
The compound's interaction with neuroreceptors has been investigated, particularly regarding its effects on muscarinic receptors. Some derivatives have shown promise in modulating neurotransmitter release, which could have implications for treating neurodegenerative diseases .
Case Studies
- Inhibition of Enzymatic Activity : A study evaluated the inhibitory effects of this compound on specific hydrolases involved in lipid metabolism. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of fluorinated ketones. The study found that these compounds exhibited varying degrees of activity against bacterial strains, indicating their potential as new antimicrobial agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential anticancer and neuroactive | Enzyme/receptor binding |
2-Fluorophenyl cyclopentyl ketone | Moderate anticancer effects | Similar binding interactions |
4-Chloro-2-fluorophenyl cyclohexyl ketone | Antimicrobial and anticancer properties | Electrophilic interactions |
This table highlights how variations in structure can influence biological activity and mechanisms.
Properties
IUPAC Name |
cyclohexyl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWLWXMDJKBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509386 |
Source
|
Record name | Cyclohexyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106795-65-7 |
Source
|
Record name | Cyclohexyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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